tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate
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Overview
Description
Tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate: is a complex organic compound characterized by its bromo, trifluoromethoxy, and cyclopropylcarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate typically involves multiple steps, starting with the bromination of 2-(trifluoromethoxy)benzene to introduce the bromo group at the para position. Subsequent steps include the formation of the benzyl(cyclopropyl)carbamate moiety through a series of reactions involving carbonylation and cyclopropanation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in a different functional group.
Substitution: Substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-2-(trifluoromethoxy)benzoic acid.
Reduction: 4-bromo-2-(trifluoromethoxy)benzyl alcohol.
Substitution: 4-cyanobromo-2-(trifluoromethoxy)benzene.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the bromo group facilitates further chemical modifications. The cyclopropylcarbamate moiety is crucial for its binding affinity to target proteins.
Comparison with Similar Compounds
Tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar in structure but lacks the cyclopropylcarbamate group.
Tert-Butyl 4-bromo-2-(trifluoromethoxy)aniline: Contains an aniline group instead of the benzyl(cyclopropyl)carbamate moiety.
Uniqueness: The presence of the cyclopropylcarbamate group in tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(cyclopropyl)carbamate distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21(12-6-7-12)9-10-4-5-11(17)8-13(10)23-16(18,19)20/h4-5,8,12H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNYAIVVZXLBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)OC(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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